Precise meta-Benzene Geometric Mimicry: Exit Vector Distance and Angle
X-ray crystallographic analysis demonstrates that the inter-substituent distance d in 3-oxabicyclo[3.1.1]heptane (4.75–4.77 Å) differs by only ~0.23 Å from that of meta-benzene (4.93–5.05 Å), and the exit-vector angle φ is nearly identical (120°–124° vs. 116°–122° for meta-benzene) [1]. In contrast, bicyclo[1.1.1]pentane provides a linear para-like geometry, and bicyclo[2.2.2]octane gives a different angular presentation.
| Evidence Dimension | Inter-substituent distance d and exit-vector angle φ |
|---|---|
| Target Compound Data | d = 4.75–4.77 Å; φ = 120°–124° |
| Comparator Or Baseline | meta-Benzene: d = 4.93–5.05 Å; φ = 116°–122° |
| Quantified Difference | d ~0.23 Å shorter; φ within 4° of meta-benzene |
| Conditions | X-ray crystallography of representative 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane derivatives |
Why This Matters
This geometric fidelity is essential when replacing a meta-substituted phenyl ring to maintain target binding interactions.
- [1] Dibchak, D.; Mykhailiuk, P. K. 3‐Oxabicyclo[3.1.1]heptane as an Isostere of meta‐Benzene. Angew. Chem. Int. Ed. 2025, 64, e202505519. View Source
